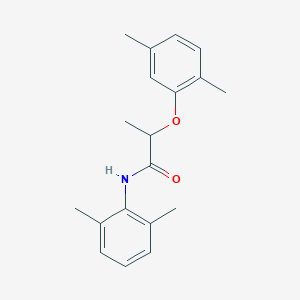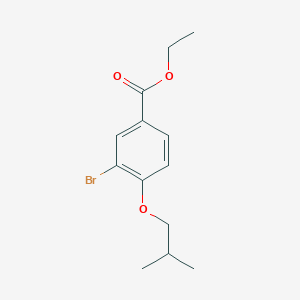![molecular formula C22H21N3O4S2 B250123 2-methoxy-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250123.png)
2-methoxy-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide, commonly known as MPTB, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
MPTB exerts its biological activity by inhibiting the activity of carbonic anhydrase IX, which is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions and protons. This enzyme is overexpressed in various types of cancer cells and plays a critical role in their survival by regulating the pH balance in the tumor microenvironment.
Biochemical and physiological effects:
MPTB has been shown to exhibit potent anticancer activity by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth in various preclinical models. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, MPTB has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MPTB in lab experiments is its potent and selective inhibition of carbonic anhydrase IX, which makes it a valuable tool for studying the role of this enzyme in cancer and other diseases. However, one of the limitations of using MPTB is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on MPTB. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase IX, which could have broader therapeutic applications. Another area of interest is the development of novel drug delivery systems that can enhance the solubility and bioavailability of MPTB in vivo. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer, anti-inflammatory, and neuroprotective effects of MPTB.
Synthesemethoden
MPTB can be synthesized through a multistep process involving the reaction of various reagents such as 2-methoxybenzoyl chloride, methylphenylsulfonamide, and thiourea. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
MPTB has been extensively studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurodegenerative diseases. In cancer research, MPTB has been shown to exhibit potent anticancer activity against various types of cancer cells such as breast, lung, and prostate cancer. It works by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in cancer cells and is essential for their survival.
Eigenschaften
Molekularformel |
C22H21N3O4S2 |
|---|---|
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
2-methoxy-N-[[4-[methyl(phenyl)sulfamoyl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H21N3O4S2/c1-25(17-8-4-3-5-9-17)31(27,28)18-14-12-16(13-15-18)23-22(30)24-21(26)19-10-6-7-11-20(19)29-2/h3-15H,1-2H3,(H2,23,24,26,30) |
InChI-Schlüssel |
HHVATMZJDSFIKJ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3OC |
Kanonische SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)


![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)

![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B250064.png)
